9-(4-Bromophenyl)-10-phenylanthracene
Overview
Description
9-(4-Bromophenyl)-10-phenylanthracene is a useful research compound. Its molecular formula is C26H17Br and its molecular weight is 409.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photophysical Characterization and Applications in OLEDs
9-(4-Bromophenyl)-10-phenylanthracene, a derivative of anthracene, is significant in photophysical studies, particularly in the context of OLEDs (Organic Light Emitting Diodes) and triplet–triplet annihilation upconversion (TTA-UC). Research on various 9,10-substituted anthracenes, including those with phenyl substituents, highlights their potential in designing blue-emitting materials. These derivatives have been utilized as annihilators in TTA-UC systems, demonstrating effective upconversion quantum yields (Gray et al., 2015).
Fluorescence Probes and Laser Dyes
Derivatives of phenylanthracene, like this compound, show high fluorescence. They are explored as potential laser dyes and fluorescent probes for biomolecular structures. The geometries and transition moment directions of these compounds are critical for their application in fluorescence anisotropy measurements (Nowak & Wierzbowska, 1996).
Electrocatalytic Reactions
In the field of electrocatalysis, 9-phenylanthracene derivatives have been used in micellar catalysis for redox reactions of non-polar substrates. These studies provide insights into the kinetics and altered reaction mechanisms in different environments, such as aqueous media compared to isotropic solvents (Rusling et al., 1988).
Optoelectronic Properties
The planarization of 9-phenylanthracene derivatives can significantly increase their electron-donating character and induce shifts in absorption. This aspect renders them promising for the development of fluorescent materials, which are important in optoelectronics (Iwahara et al., 2016).
Organic Light-Emitting Diodes (OLEDs)
Specific anthracene derivatives, including those related to this compound, have been identified as promising materials for OLEDs, particularly in the context of blue OLEDs. Their high thermal stability, electrochemical reversibility, and wide band gaps make them suitable for use as host and hole-transporting materials in OLEDs (Sarsah et al., 2013).
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 9-(4-Bromophenyl)-10-phenylanthracene may also interact with various cellular targets.
Mode of Action
It’s worth noting that similar compounds have shown a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Compounds with similar structures have been associated with various biological activities, suggesting that they may affect a range of biochemical pathways . For instance, they may influence the production of reactive oxygen species (ROS), which are involved in various cellular processes and can increase dramatically under cellular damage .
Pharmacokinetics
Similar compounds have been studied for their biological and pharmacological activities , suggesting that this compound may have comparable properties
Result of Action
Similar compounds have shown a variety of biological activities , suggesting that this compound may have comparable effects. For instance, it may influence the production of reactive oxygen species (ROS), which can lead to various cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, certain flame retardants, such as polybrominated diphenyl ethers, are extremely persistent in the environment, causing serious environmental risks Therefore, the environmental persistence of this compound could potentially influence its action and efficacy
Safety and Hazards
Future Directions
Properties
IUPAC Name |
9-(4-bromophenyl)-10-phenylanthracene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17Br/c27-20-16-14-19(15-17-20)26-23-12-6-4-10-21(23)25(18-8-2-1-3-9-18)22-11-5-7-13-24(22)26/h1-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFCHUHQZQRSHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622777 | |
Record name | 9-(4-Bromophenyl)-10-phenylanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
625854-02-6 | |
Record name | 9-(4-Bromophenyl)-10-phenylanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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